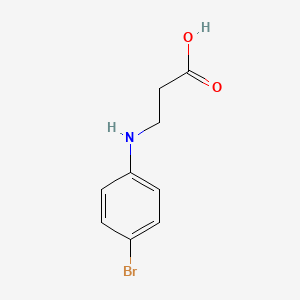![molecular formula C17H15F3O3 B1318472 3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 667437-26-5](/img/structure/B1318472.png)
3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is an organic compound with the molecular formula C17H15F3O3 and a molecular weight of 324.3 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethyl group, and a benzyl ether linkage, making it a versatile intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde typically involves the following steps:
Formation of the Benzyl Ether Linkage: The reaction begins with the nucleophilic substitution of 3-(trifluoromethyl)benzyl chloride with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. This step forms the benzyl ether linkage.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzoic acid.
Reduction: 3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with active sites and altering enzyme activity. In drug development, it may target specific receptors or pathways, modulating biological responses.
相似化合物的比较
Similar Compounds
3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
3-Ethoxy-4-{[3-(trifluoromethyl)phenyl]oxy}benzaldehyde: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is unique due to the presence of both an ethoxy group and a trifluoromethyl group, which confer distinct chemical properties and reactivity. The benzyl ether linkage also provides a versatile site for further functionalization, making it a valuable intermediate in synthetic chemistry.
属性
IUPAC Name |
3-ethoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O3/c1-2-22-16-9-12(10-21)6-7-15(16)23-11-13-4-3-5-14(8-13)17(18,19)20/h3-10H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPCQZKNTMMGOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901189496 |
Source


|
| Record name | 3-Ethoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667437-26-5 |
Source


|
| Record name | 3-Ethoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667437-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1318417.png)








![(2-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1318460.png)
